molecular formula C13H13N3O3S B5844440 2-PHENYLMETHANESULFONYL-N-(PYRIMIDIN-2-YL)ACETAMIDE

2-PHENYLMETHANESULFONYL-N-(PYRIMIDIN-2-YL)ACETAMIDE

Cat. No.: B5844440
M. Wt: 291.33 g/mol
InChI Key: CUPZQBKAHCHQIW-UHFFFAOYSA-N
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Description

2-Phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of sulfonamides and pyrimidines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and pyrimidinyl groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with sulfonyl chlorides. One common method includes the following steps:

    Starting Materials: Pyrimidine-2-amine and phenylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: Pyrimidine-2-amine is dissolved in dichloromethane, and triethylamine is added to the solution. Phenylmethanesulfonyl chloride is then added dropwise to the mixture under stirring at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrimidinyl group can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylmethanesulfonyl-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Phenylmethanesulfonyl-N-(pyridin-3-yl)acetamide: Another similar compound with the pyridine ring in a different position.

Uniqueness

2-Phenylmethanesulfonyl-N-(pyrimidin-2-yl)acetamide is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to pyridine derivatives. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12(16-13-14-7-4-8-15-13)10-20(18,19)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPZQBKAHCHQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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